Pyripyropene A

Description

Pyripyropene A has been reported in Aspergillus fischeri, Aspergillus fumigatus, and Aspergillus sydowii with data available.

from Aspergillus fumigatus FO-1289; structure given in first source

Properties

IUPAC Name |

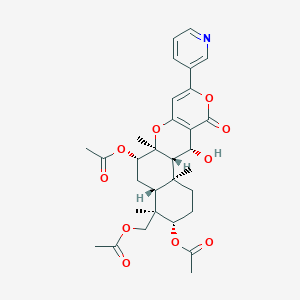

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMQOFWSZRQWEV-RVTXXDJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017602 |

Source

|

| Record name | Pyripyropene A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147444-03-9 |

Source

|

| Record name | Pyripyropene A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147444-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyripyropene A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147444039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyripyropene A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into Pyripyropene A: A Potent ACAT2 Inhibitor from Aspergillus fumigatus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyripyropene A, a meroterpenoid natural product isolated from the fungus Aspergillus fumigatus, has garnered significant attention within the scientific community for its potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2). This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological activities of Pyripyropene A. It details the experimental protocols for its isolation and characterization, presents key quantitative data in structured tables, and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Pyripyropene A and its analogs.

Introduction

Aspergillus fumigatus, a ubiquitous soil fungus, is a rich source of structurally diverse and biologically active secondary metabolites. In 1993, a research group led by Ōmura isolated a series of novel compounds, designated as pyripyropenes, from the fermentation broth of Aspergillus fumigatus FO-1289.[1][2] Among these, Pyripyropene A (PPPA) was identified as a highly potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] Subsequent studies revealed that Pyripyropene A exhibits high selectivity for the ACAT2 isozyme, which is predominantly found in the intestine and liver, making it a promising candidate for the development of anti-hypercholesterolemia and anti-atherosclerosis drugs.[3][4][5]

Biosynthesis of Pyripyropene A

The biosynthesis of Pyripyropene A in Aspergillus fumigatus is a complex process involving a hybrid polyketide-terpenoid pathway.[6][7] The biosynthetic gene cluster for pyripyropenes has been identified and characterized.[8] The pathway commences with the condensation of nicotinic acid with two molecules of malonyl-CoA to form a pyrone moiety, a reaction catalyzed by a polyketide synthase (PKS).[6][7] Concurrently, the mevalonate pathway produces farnesyl pyrophosphate. A prenyltransferase then links the farnesyl pyrophosphate to the pyrone core.[6] This is followed by a series of enzymatic reactions including epoxidation, cyclization, hydroxylation, and acetylation to yield the final Pyripyropene A structure.[6][7]

Caption: Proposed biosynthetic pathway of Pyripyropene A in A. fumigatus.

Biological Activity and Mechanism of Action

Pyripyropene A is a potent and selective inhibitor of ACAT2.[3][4][5][9][10] ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. Two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily located in the intestine and liver.[3][4][5] The selective inhibition of ACAT2 by Pyripyropene A reduces the absorption of dietary cholesterol from the intestine and decreases the secretion of very-low-density lipoprotein (VLDL) from the liver, thereby lowering plasma cholesterol levels.[3][4]

Quantitative Data on Biological Activity

The inhibitory activity of Pyripyropene A and its analogs against ACAT enzymes has been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of Pyripyropenes against ACAT

| Compound | Source | IC50 (ACAT1) | IC50 (ACAT2) | Selectivity Index (ACAT1/ACAT2) | Reference |

| Pyripyropene A | A. fumigatus | > 80 µM | 70 nM | > 1142 | [10] |

| Pyripyropene A | A. fumigatus | - | 58 nM (rat liver microsomes) | - | [1] |

| Pyripyropene B | A. fumigatus | - | 117 nM (rat liver microsomes) | - | [1] |

| Pyripyropene C | A. fumigatus | - | 53 nM (rat liver microsomes) | - | [1] |

| Pyripyropene D | A. fumigatus | - | 268 nM (rat liver microsomes) | - | [1] |

| Pyripyropene L | A. fumigatus | - | 0.27 µM (rat liver microsomes) | - | [11] |

| Pyripyropene M | A. fumigatus | - | 3.80 µM (rat liver microsomes) | - | [12] |

Table 2: In Vivo Efficacy of Pyripyropene A

| Animal Model | Dose | Treatment Duration | Key Findings | Reference |

| Mouse | 10 - 100 mg/kg | - | 30.5% to 55.8% inhibition of cholesterol absorption | [3][4] |

| Apolipoprotein E-knockout mice | 10 - 50 mg/kg per day (oral) | 12 weeks | Lowered plasma cholesterol, VLDL, and LDL; reduced hepatic cholesterol content; decreased atherosclerotic lesion areas | [4][10] |

Experimental Protocols

Fermentation and Production of Pyripyropene A

Aspergillus fumigatus FO-1289-2501, a mutant strain with enhanced production, can be used for the fermentation of Pyripyropene A.[2][11][12]

Protocol:

-

Seed Culture: Inoculate a loopful of A. fumigatus spores into a 500-mL flask containing 100 mL of seed medium (e.g., glucose, peptone, yeast extract, and salts). Incubate at 28°C for 2 days on a rotary shaker.

-

Production Culture: Inoculate the seed culture into a larger production vessel (e.g., a 30-L jar fermenter) containing a suitable production medium.

-

Fermentation: Maintain the fermentation at 28°C with aeration and agitation for a specified period, typically several days, to allow for the accumulation of Pyripyropene A.

Isolation and Purification of Pyripyropene A

The following protocol outlines a general procedure for the isolation and purification of Pyripyropene A from the fermentation broth.[1]

Caption: General workflow for the isolation and purification of Pyripyropene A.

Detailed Steps:

-

Extraction: After fermentation, extract the whole broth with an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude residue.

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.

-

ODS Column Chromatography: Further purify the active fractions using octadecylsilanized (ODS) silica gel column chromatography with a different solvent system (e.g., methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative HPLC on a C18 column to obtain pure Pyripyropene A.

ACAT Inhibition Assay

The inhibitory activity of Pyripyropene A on ACAT can be determined using a microsomal fraction from rat liver as the enzyme source.[1]

Protocol:

-

Enzyme Preparation: Prepare rat liver microsomes by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal enzyme, a buffer solution (e.g., potassium phosphate buffer), bovine serum albumin, and the test compound (Pyripyropene A) dissolved in a suitable solvent (e.g., DMSO).

-

Initiation of Reaction: Start the reaction by adding the substrate, [1-¹⁴C]oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and heptane.

-

Extraction and Quantification: Extract the formed [¹⁴C]cholesteryl oleate with heptane and measure the radioactivity using a liquid scintillation counter.

-

Calculation of IC50: Determine the concentration of Pyripyropene A that inhibits 50% of the ACAT activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Biological Activities

Besides its potent ACAT2 inhibitory activity, Pyripyropene A has been reported to exhibit other biological effects. It has shown anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) with an IC50 value of 1.8 µM.[9] It also inhibits VEGF-induced migration and tubular formation of HUVECs.[9] Furthermore, recent studies have suggested that Pyripyropene A plays a role in the dual biofilm formation of Aspergillus fumigatus with Pseudomonas aeruginosa.[8][13][14][15]

Conclusion

Pyripyropene A, a natural product from Aspergillus fumigatus, stands out as a potent and selective inhibitor of ACAT2. Its unique mode of action presents a promising therapeutic strategy for the management of hypercholesterolemia and atherosclerosis. This technical guide has provided a detailed overview of the discovery, biosynthesis, and biological activities of Pyripyropene A, along with experimental protocols for its production and evaluation. The comprehensive data and visualizations presented herein are intended to facilitate further research and development of this remarkable molecule and its derivatives for potential clinical applications.

References

- 1. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aspergillus fumigatus secondary metabolite pyripyropene is important for the dual biofilm formation with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Pyripyropenes, Novel ACAT inhibitors produced by Aspergillus fumigatus. III. Structure elucidation of pyripyropenes E to L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyripyropenes, novel ACAT inhibitors produced by Aspergillus fumigatus. IV. Structure elucidation of pyripyropenes M to R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aspergillus fumigatus secondary metabolite pyripyropene is important for the dual biofilm formation with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. biorxiv.org [biorxiv.org]

The Natural Product Pyripyropene A: A Technical Guide to its Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyripyropene A is a fungal meroterpenoid that has garnered significant interest in the scientific community due to its potent and selective inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a key target for the development of therapeutics against hypercholesterolemia and atherosclerosis. This technical guide provides an in-depth overview of the natural origins of Pyripyropene A, detailed protocols for its isolation and purification, its biosynthetic pathway, and a summary of its biological activity.

Natural Product Origin

Pyripyropene A is a secondary metabolite produced by several species of filamentous fungi. The primary producers identified to date are:

-

Aspergillus fumigatus : This ubiquitous soil fungus was the first identified source of Pyripyropenes A, B, C, and D.

-

Penicillium griseofulvum : Notably, the strain Penicillium griseofulvum F1959 has been identified as a high-production strain, yielding significantly more Pyripyropene A compared to Aspergillus fumigatus.[1]

-

Penicillium coprobium

-

Eupenicillium reticulosporum

The production of Pyripyropene A can be influenced by the fermentation conditions and the specific fungal strain used.

Fermentation and Isolation

The isolation of Pyripyropene A from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature.

Fungal Fermentation

Producing Organism: Penicillium griseofulvum F1959 (a high-yield producer)

Fermentation Medium: While specific optimal media for Pyripyropene A production are often proprietary, a general approach involves a nutrient-rich liquid medium. For example, a medium for a related Penicillium species for secondary metabolite production includes:

| Component | Concentration (g/L) |

| Glucose | 1 |

| Lactose | 20 |

| Yeast Extract | 10 |

| Corn Steep Liquor | 5 |

| Beef Extract | 0.075 |

| Peptone | 0.125 |

| (NH₄)₂SO₄ | 4 |

| KH₂PO₄ | 3 |

| ZnSO₄·7H₂O | 0.01 |

| MgSO₄·7H₂O | 2.3 |

| Phenylacetic acid (precursor) | 1 |

Fermentation Conditions:

-

Inoculation: Inoculate the sterile medium with a spore suspension or a vegetative mycelial culture of P. griseofulvum.

-

Incubation Temperature: 25°C

-

Agitation: 180 rpm

-

Fermentation Time: 10 days

Extraction and Purification

Step 1: Extraction

-

After fermentation, the culture broth is harvested.

-

The whole broth is extracted with an equal volume of ethyl acetate.

-

The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

Step 2: Silica Gel Column Chromatography

-

The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and loaded onto a silica gel column (e.g., silica gel 60, 70-230 mesh).

-

The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Pyripyropene A.

-

Fractions containing the target compound are pooled and concentrated.

Step 3: ODS Column Chromatography

-

The partially purified extract from the silica gel column is further purified using a reversed-phase octadecylsilyl (ODS) column.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and loaded onto the column.

-

Elution is performed with a gradient of decreasing polarity, typically a mixture of water and methanol or acetonitrile.

-

Fractions are again collected and analyzed for the presence of Pyripyropene A.

-

The relevant fractions are combined and the solvent is evaporated.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

The final purification is achieved by preparative HPLC.

-

Column: A reversed-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. A gradient elution may be employed for optimal separation.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a wavelength of 254 nm is suitable for detecting Pyripyropene A.

-

The peak corresponding to Pyripyropene A is collected, and the solvent is removed to yield the pure compound.

Biosynthesis of Pyripyropene A

The biosynthesis of Pyripyropene A is a complex process involving a dedicated gene cluster. The pathway can be broadly divided into the formation of the polyketide-derived pyridino-α-pyrone core and the terpene-derived sesquiterpenoid moiety, followed by their linkage and subsequent modifications.

The pyripyropene biosynthetic gene cluster (ppb cluster) in Penicillium coprobium contains genes encoding key enzymes for this pathway, including a polyketide synthase (PKS), a prenyltransferase, cytochrome P450 monooxygenases, and acetyltransferases.[2][3]

Caption: Biosynthetic pathway of Pyripyropene A.

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of Pyripyropene A.

Caption: General workflow for the isolation of Pyripyropene A.

Biological Activity: ACAT Inhibition

Pyripyropene A is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with a notable selectivity for the ACAT2 isoform, which is predominantly found in the intestine and liver. This selectivity is a desirable characteristic for a therapeutic agent aimed at lowering cholesterol absorption and hepatic VLDL production with potentially fewer side effects compared to non-selective ACAT inhibitors.

The following table summarizes the reported IC₅₀ values for Pyripyropene A and some of its derivatives against ACAT1 and ACAT2.

| Compound | IC₅₀ ACAT1 (µM) | IC₅₀ ACAT2 (µM) | Selectivity Index (ACAT1/ACAT2) |

| Pyripyropene A | >80 | 0.070 | >1000 |

| PR-71 (7-O-isocaproyl derivative) | 3.5 | 0.0060 | 667 |

| PR-72 | 4.2 | 0.010 | 420 |

| PR-220 | 3.8 | 0.010 | 380 |

| PR-218 | 3.2 | 0.010 | 320 |

| PR-60 | 2.8 | 0.012 | 233 |

| PR-109 | 4.0 | 0.020 | 200 |

| PR-156 | 3.2 | 0.020 | 160 |

| PR-118 | 5.0 | 0.050 | 100 |

| PR-221 | 4.0 | 0.040 | 100 |

Data compiled from multiple sources.[4][5]

Conclusion

Pyripyropene A stands out as a promising natural product with significant potential for the development of novel anticholesterolemic agents. Its high potency and selectivity for ACAT2 make it an attractive lead compound for medicinal chemistry efforts. This guide provides a comprehensive overview of the essential technical aspects related to its origin, isolation, and biological characterization, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. Further research into optimizing fermentation and purification processes, as well as the synthesis of novel analogs with improved pharmacokinetic and pharmacodynamic properties, will be crucial in translating the therapeutic potential of Pyripyropene A into clinical applications.

References

- 1. Penicillium griseofulvum F1959, high-production strain of pyripyropene a, specific inhibitor of acyl-CoA: cholesterol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of two cytochrome P450 monooxygenase genes of the pyripyropene biosynthetic gene cluster from Penicillium coprobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of two acetyltransferase genes in the pyripyropene biosynthetic gene cluster from Penicillium coprobium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of pyripyropene derivatives in inhibition toward acyl-CoA:cholesterol acyltransferase 2 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Pyripyropene A in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A is a fungal meroterpenoid exhibiting potent biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) and insecticidal properties.[1] Understanding its biosynthesis is crucial for the potential bioengineering of novel analogs with improved therapeutic or agricultural applications. This technical guide provides a comprehensive overview of the Pyripyropene A biosynthetic pathway in fungi, primarily focusing on the well-characterized pathways in Aspergillus fumigatus and Penicillium species. It details the genetic and enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and experimental workflows.

Introduction to Pyripyropene A Biosynthesis

The biosynthesis of Pyripyropene A is a complex process that involves a multistep enzymatic cascade, beginning with simple precursor molecules and culminating in the intricate final structure. The pathway is orchestrated by a dedicated gene cluster, termed 'pyr' in Aspergillus fumigatus, which encodes all the necessary enzymes for its production. The overall synthesis can be divided into several key stages:

-

Formation of the Pyridino-α-pyrone Core: The biosynthesis is initiated by the condensation of nicotinic acid with two molecules of acetate.[2]

-

Synthesis of the Terpenoid Moiety: A C15 farnesyl pyrophosphate (FPP) molecule is synthesized via the mevalonate pathway.[2]

-

Prenylation and Cyclization: The pyridino-α-pyrone core is prenylated with FPP, followed by a complex cyclization cascade to form the characteristic polycyclic terpene skeleton.[3]

-

Tailoring Reactions: The core structure undergoes a series of oxidative and acylation reactions to yield the final Pyripyropene A molecule.[3]

The Pyripyropene A Biosynthetic Gene Cluster

The genes responsible for Pyripyropene A biosynthesis are organized in a contiguous cluster, which has been identified in several fungal species, including Aspergillus fumigatus and Penicillium coprobium. The table below summarizes the genes and their putative functions in the 'pyr' cluster of A. fumigatus.

| Gene | Proposed Function |

| pyr1 | Nicotinate-CoA ligase |

| pyr2 | Polyketide synthase (PKS) |

| pyr3 | Cytochrome P450 monooxygenase |

| pyr4 | Terpene cyclase |

| pyr5 | FAD-dependent monooxygenase |

| pyr6 | Prenyltransferase |

| pyr7 | Acetyltransferase |

| pyr8 | Acetyltransferase |

| pyr9 | Cytochrome P450 monooxygenase |

The Biosynthetic Pathway: A Step-by-Step Enzymatic Guide

The biosynthesis of Pyripyropene A is a fascinating example of fungal secondary metabolism. The following sections detail the key enzymatic steps in this intricate pathway.

Formation of the 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPP) Core

The pathway commences with the activation of nicotinic acid to nicotinyl-CoA, a reaction catalyzed by the nicotinate-CoA ligase, Pyr1 . This activated starter unit is then loaded onto the polyketide synthase (PKS), Pyr2 . Pyr2, a type I iterative PKS, catalyzes the condensation of nicotinyl-CoA with two molecules of malonyl-CoA to generate the triketide intermediate, which is then cyclized to form the pyridino-α-pyrone core, 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPP).[3]

Prenylation and Epoxidation

The HPP core is then prenylated with a farnesyl group from farnesyl pyrophosphate (FPP) by the prenyltransferase, Pyr6 . This is followed by the epoxidation of the terminal double bond of the farnesyl chain, a reaction catalyzed by the FAD-dependent monooxygenase, Pyr5 .[3]

Terpene Cyclization

The resulting epoxy-farnesyl-HPP intermediate undergoes a complex cyclization cascade, initiated by protonation of the epoxide ring, to form the characteristic polycyclic sesquiterpenoid core of the pyripyropenes. This crucial step is catalyzed by the terpene cyclase, Pyr4 .[3][4] The mechanism of Pyr4 and other class II terpene cyclases involves a series of carbocationic intermediates that are carefully orchestrated within the enzyme's active site to ensure the correct stereochemical outcome.[5]

Tailoring Reactions: Hydroxylation and Acetylation

The core structure is further modified by a series of tailoring reactions. The cytochrome P450 monooxygenases, Pyr3 and Pyr9 , are responsible for hydroxylating specific positions on the terpene skeleton. Finally, three acetyl groups are added by the acetyltransferases, Pyr7 and Pyr8 , to yield Pyripyropene A.[3]

Quantitative Data

While detailed kinetic data for all the enzymes in the Pyripyropene A pathway are not yet available in the public domain, some quantitative information regarding production yields and inhibitory concentrations has been reported.

Table 4.1: Production of Pyripyropene A in Different Fungal Strains

| Fungal Strain | Production Level | Reference |

| Aspergillus fumigatus | Limited | [2] |

| Penicillium griseofulvum F1959 | Approximately 28 times more than A. fumigatus | [2] |

Table 4.2: Biological Activity of Pyripyropene A

| Target | IC50 | Reference |

| Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) | 53 nM | [1] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of Pyripyropene A biosynthesis.

Fungal Culture and Fermentation for Pyripyropene A Production

Penicillium griseofulvum F1959 has been identified as a high-production strain for Pyripyropene A.[2] Optimal production can be achieved using the following fermentation conditions:

-

Medium: Potato dextrose broth

-

Temperature: 28°C

-

Incubation Time: 7 days

-

Agitation: 150 rpm

Gene Knockout in Aspergillus fumigatus

The following protocol outlines a general procedure for gene knockout in A. fumigatus using protoplast transformation, which is essential for functional analysis of the pyr gene cluster.

Diagram 5.2.1: Workflow for Gene Knockout in Aspergillus fumigatus

Caption: Workflow for generating gene knockout mutants in Aspergillus fumigatus.

Protocol:

-

Construct the Knockout Cassette:

-

Amplify approximately 1-2 kb fragments of the 5' and 3' flanking regions of the target gene from A. fumigatus genomic DNA.

-

Amplify a selectable marker gene (e.g., hygromycin resistance).

-

Fuse the three fragments (5' flank - marker - 3' flank) using fusion PCR.

-

-

Prepare Protoplasts:

-

Grow A. fumigatus in liquid medium to obtain young mycelia.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using a mixture of lytic enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., sorbitol).

-

Separate the protoplasts from the mycelial debris by filtration.

-

-

Transform Protoplasts:

-

Incubate the protoplasts with the knockout cassette DNA in the presence of polyethylene glycol (PEG) and CaCl2.

-

Plate the transformation mixture on regeneration medium containing the appropriate selective agent.

-

-

Analyze Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the gene replacement event by PCR and Southern blot analysis.

-

Analyze the phenotype of the knockout mutant, including its ability to produce Pyripyropene A.

-

Heterologous Expression of the Pyripyropene Biosynthetic Gene Cluster

The entire pyr gene cluster can be heterologously expressed in a suitable fungal host, such as Aspergillus oryzae, to study the biosynthesis and produce Pyripyropene A.[6][7]

Diagram 5.3.1: Workflow for Heterologous Expression

Caption: General workflow for heterologous expression of the pyr gene cluster.

Protocol:

-

Construct the Expression Vector:

-

Isolate the entire pyr gene cluster from the genomic DNA of the producing organism.

-

Clone the gene cluster into a suitable fungal expression vector containing a strong constitutive or inducible promoter and a selectable marker.

-

-

Transform the Host Strain:

-

Prepare protoplasts of the host strain (e.g., A. oryzae).

-

Transform the protoplasts with the expression vector.

-

Select for transformants on appropriate selective medium.

-

-

Analyze for Pyripyropene A Production:

-

Culture the transformants in a suitable production medium.

-

Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract for the presence of Pyripyropene A and its intermediates using HPLC and LC-MS/MS.

-

Extraction and Analysis of Pyripyropenes

The following is a general protocol for the extraction and analysis of Pyripyropene A from fungal cultures.

Protocol:

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Extract the mycelia with acetone or methanol, followed by partitioning with ethyl acetate.

-

Combine the organic extracts and evaporate to dryness.

-

-

Analysis by HPLC:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile and water.

-

Detect the pyripyropenes using a UV detector at an appropriate wavelength (e.g., 325 nm).

-

-

Analysis by LC-MS/MS:

-

For more sensitive and specific quantification, use an LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the parent and fragment ions of Pyripyropene A and its intermediates.[8]

-

Signaling Pathways and Logical Relationships

Diagram 6.1: Biosynthetic Pathway of Pyripyropene A

Caption: The biosynthetic pathway of Pyripyropene A.

Conclusion

The biosynthesis of Pyripyropene A is a complex and elegant process that showcases the remarkable chemical capabilities of fungi. Elucidation of this pathway has been made possible through a combination of genetic and biochemical approaches. While significant progress has been made in identifying the genes and enzymes involved, further research is needed to fully characterize the kinetics and mechanisms of each enzymatic step. This knowledge will be invaluable for the future bioengineering of novel pyripyropene analogs with enhanced therapeutic and agricultural potential.

References

- 1. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillium griseofulvum F1959, high-production strain of pyripyropene a, specific inhibitor of acyl-CoA: cholesterol acyltransferase 2 [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional analysis of transmembrane terpene cyclases involved in fungal meroterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Penicillium griseofulvum-oriented pyripyropene A, a selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2, in mouse plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Core: A Technical Guide to the Structure Elucidation of Pyripyropene A and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the structure elucidation of Pyripyropene A, a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and its structurally related analogs. This document details the key experimental protocols, presents critical quantitative data in a structured format, and visualizes the logical workflows inherent in the process of natural product structure determination.

Introduction to Pyripyropene A

Pyripyropene A is a fungal metabolite isolated from Aspergillus fumigatus. It possesses a unique chemical architecture, featuring a pyridine, an α-pyrone, and a complex sesquiterpenoid core. This intricate structure is the basis for its significant biological activity, primarily as an inhibitor of ACAT, an enzyme implicated in cholesterol metabolism and atherosclerosis. The precise determination of its three-dimensional structure and the subsequent synthesis of analogs are crucial for understanding its mechanism of action and for the development of new therapeutic agents.

The Cornerstone of Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of Pyripyropene A was established through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), formed the primary toolkit for piecing together its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the carbon skeleton and the relative stereochemistry of Pyripyropene A. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to assign all proton (¹H) and carbon (¹³C) signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Pyripyropene A in CDCl₃

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 78.2 | 5.45 (d, 2.0) |

| 3 | 70.8 | 4.98 (dd, 11.0, 4.4) |

| 4 | 40.5 | 1.85 (m), 1.65 (m) |

| 5 | 24.9 | 1.55 (m) |

| 6 | 36.4 | 1.45 (m) |

| 7 | 68.9 | 5.38 (dd, 11.4, 4.4) |

| 8 | 38.1 | 2.05 (m) |

| 9 | 52.1 | 2.15 (m) |

| 10 | 22.8 | 1.25 (m), 1.15 (m) |

| 11 | 64.9 | 4.10 (d, 12.1), 3.95 (d, 12.1) |

| 12 | 48.1 | - |

| 13 | 74.5 | - |

| 14 | 25.9 | 1.05 (s) |

| 15 | 16.8 | 0.85 (s) |

| 16 | 28.1 | 1.20 (s) |

| 17 | 170.1 | - |

| 18 | 21.2 | 2.08 (s) |

| 1' | 163.2 | - |

| 2' | 117.2 | 7.30 (d, 7.7) |

| 3' | 142.8 | 8.60 (d, 7.7) |

| 4' | 123.8 | 7.80 (t, 7.7) |

| 5' | 152.1 | 9.15 (d, 2.0) |

| 6' | 118.9 | 7.40 (dd, 7.7, 4.8) |

| 1-OAc | 170.5 | - |

| 21.0 | 2.01 (s) | |

| 7-OAc | 170.4 | - |

| 21.1 | 2.03 (s) | |

| 11-OAc | 170.8 | - |

| 21.3 | 2.12 (s) |

Data sourced from Kim, Y. K., et al. (1994). The Journal of Antibiotics, 47(2), 154-162.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition of Pyripyropene A. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided valuable information about the connectivity of its structural motifs.

Table 2: High-Resolution Mass Spectrometry Data for Pyripyropene A

| Ion | Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₃₁H₃₈NO₁₀ | 584.2500 | 584.2493 |

The fragmentation of the [M+H]⁺ ion typically involves the sequential loss of the acetyl groups and cleavage of the sesquiterpene core, providing further confirmation of the proposed structure.

Experimental Protocols

The structure elucidation of Pyripyropene A and its analogs relies on a series of well-defined experimental procedures.

Isolation and Purification of Pyripyropene A

-

Fermentation: Aspergillus fumigatus is cultured in a suitable broth medium to produce Pyripyropene A.

-

Solvent Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify Pyripyropene A. This typically involves:

-

Silica Gel Column Chromatography: To perform an initial separation based on polarity.

-

ODS (Octadecylsilyl) Column Chromatography: For further purification based on hydrophobicity.

-

Preparative High-Performance Liquid Chromatography (HPLC): To obtain highly pure Pyripyropene A.[1]

-

NMR Data Acquisition

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to obtain initial information about the chemical environment of the protons and carbons.

-

2D NMR Spectra: A series of 2D NMR experiments are performed to establish correlations between nuclei:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

-

Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

HR-MS Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

-

MS/MS Analysis: The molecular ion is selected and fragmented to generate a characteristic fragmentation pattern, which is then analyzed to deduce structural information.

Structure Elucidation of Pyripyropene Analogs

The core structure of Pyripyropene A has been a template for the synthesis of numerous analogs aimed at improving its biological activity and pharmacokinetic properties. The structure elucidation of these analogs follows a similar workflow to that of the parent compound, with a strong emphasis on comparative analysis of their spectroscopic data.

Key modifications to the Pyripyropene A scaffold have included:

-

Modification of the Acyl Groups: Replacing the acetyl groups at positions 1, 7, and 11 with other functionalities.

-

Alterations to the Pyridine Ring: Introducing substituents to the pyridine moiety.

-

Changes to the Sesquiterpenoid Core: Modifying the terpene skeleton.

The structural confirmation of these analogs relies heavily on comparing their NMR and MS data to that of Pyripyropene A. Shifts in the NMR signals and changes in the mass spectra provide direct evidence for the successful incorporation of the desired modifications.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structure elucidation process.

Conclusion

The structure elucidation of Pyripyropene A and its analogs serves as a prime example of modern natural product chemistry, integrating sophisticated separation techniques with powerful spectroscopic methods. The detailed understanding of their molecular architecture, facilitated by the methodologies outlined in this guide, is paramount for the continued exploration of their therapeutic potential and the rational design of next-generation ACAT inhibitors.

References

The Role of Pyripyropene A in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A (PPPA), a fungal-derived natural product, has emerged as a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2). This enzyme plays a pivotal role in the esterification of cholesterol in the intestine and liver, processes central to dietary cholesterol absorption and the assembly of atherogenic lipoproteins. This technical guide provides an in-depth overview of the role of Pyripyropene A in cholesterol metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The evidence presented underscores the potential of PPPA and its derivatives as therapeutic agents for hypercholesterolemia and atherosclerosis.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1] Two isoforms of this enzyme exist, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in cholesterol storage in various cells, including macrophages in atherosclerotic plaques. In contrast, ACAT2 is predominantly found in the enterocytes of the small intestine and in hepatocytes.[2] This specific localization makes ACAT2 a key player in dietary cholesterol absorption and the packaging of cholesterol into very-low-density lipoproteins (VLDL) in the liver.[3]

Given its strategic role in cholesterol homeostasis, ACAT2 has been identified as a promising therapeutic target for managing hypercholesterolemia and preventing atherosclerosis.[4] Pyripyropene A, originally isolated from Aspergillus fumigatus, has been identified as a highly potent and selective inhibitor of ACAT2. This selectivity offers a significant advantage over non-selective ACAT inhibitors, which have been associated with potential side effects. This guide will delve into the specifics of Pyripyropene A's interaction with ACAT2 and its subsequent effects on cholesterol metabolism.

Mechanism of Action of Pyripyropene A

Pyripyropene A exerts its effects on cholesterol metabolism primarily through the selective inhibition of the ACAT2 enzyme. By binding to ACAT2, PPPA blocks the esterification of free cholesterol with fatty acyl-CoAs. This inhibition has two major downstream consequences:

-

Inhibition of Intestinal Cholesterol Absorption: In the small intestine, ACAT2 is responsible for esterifying absorbed dietary and biliary cholesterol, a crucial step for its packaging into chylomicrons. By inhibiting this process, Pyripyropene A effectively reduces the amount of cholesterol absorbed from the gut into the bloodstream.

-

Reduction of Hepatic VLDL Production: In the liver, ACAT2 provides the cholesteryl esters necessary for the assembly and secretion of VLDL particles.[3] Inhibition of hepatic ACAT2 by Pyripyropene A leads to a decrease in the cholesterol content of VLDL, thereby reducing the production of these atherogenic lipoproteins.

The culmination of these effects is a reduction in plasma cholesterol levels, particularly within the LDL and VLDL fractions, and a subsequent attenuation of atherosclerotic plaque development.

Signaling Pathway of Pyripyropene A's Action

Quantitative Data on Pyripyropene A's Efficacy

The efficacy of Pyripyropene A has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Pyripyropene A

| Target | Assay System | IC50 Value | Reference |

| ACAT2 | In vitro activity assay | 70 nM | [2] |

| ACAT1 | In vitro activity assay | > 80 µM | [2] |

Table 2: In Vivo Effects of Pyripyropene A in Murine Models

| Animal Model | PPPA Dosage | Duration | Key Findings | Reference |

| C57BL/6 Mice | 10 - 100 mg/kg (oral) | Single dose | 30.5% to 55.8% inhibition of intestinal cholesterol absorption. | |

| ApoE-/- Mice | 10 - 50 mg/kg/day (oral) | 12 weeks | Reduced plasma cholesterol, VLDL, and LDL levels. | |

| ApoE-/- Mice | 10 - 50 mg/kg/day (oral) | 12 weeks | Reduced atherosclerotic lesion areas in the aorta (26.2% to 46.0%) and heart (18.9% to 37.6%). | |

| Ldlr-/- Mice | 50 mg/kg/day (oral) | 12 weeks | Significantly reduced atherosclerotic lesion areas.[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the role of Pyripyropene A in cholesterol metabolism.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay determines the direct inhibitory effect of a compound on ACAT activity in a cell-free system.

Materials:

-

Liver microsomes (from human or animal models)

-

Test compound (Pyripyropene A) dissolved in a suitable solvent (e.g., DMSO)

-

[14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

Free cholesterol in β-cyclodextrin

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a specific amount of microsomal protein (e.g., 50 µg), BSA, and free cholesterol.

-

Incubation with Inhibitor: Add the test compound (Pyripyropene A) at various concentrations to the reaction mixture and pre-incubate at 37°C for a short period.

-

Initiation of Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1) to extract the lipids.

-

Lipid Separation: Separate the cholesteryl esters from other lipids using TLC.

-

Quantification: Scrape the cholesteryl ester band from the TLC plate and quantify the amount of [14C]cholesteryl ester formed using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Fecal Dual-Isotope Cholesterol Absorption Assay in Mice

This in vivo assay measures the efficiency of intestinal cholesterol absorption.

Materials:

-

Mice (e.g., C57BL/6)

-

[14C]-cholesterol

-

[3H]-sitostanol (a non-absorbable plant sterol)

-

Corn oil or other suitable vehicle for oral gavage

-

Metabolic cages for fecal collection

-

Scintillation counter

Procedure:

-

Animal Acclimation: Acclimate mice to individual metabolic cages.

-

Isotope Administration: Administer a single oral gavage of the vehicle containing a known ratio of [14C]-cholesterol and [3H]-sitostanol. Pyripyropene A or a vehicle control can be administered prior to or along with the isotopes.

-

Fecal Collection: Collect feces for 72 hours.

-

Sample Processing: Homogenize the collected feces and extract the neutral sterols.

-

Radioactivity Measurement: Measure the [14C] and [3H] radioactivity in the fecal extracts using a dual-channel scintillation counter.

-

Calculation of Absorption: The percentage of cholesterol absorption is calculated using the following formula: % Absorption = [1 - (Fecal 14C/3H ratio) / (Administered 14C/3H ratio)] x 100

Quantification of Atherosclerotic Lesion Area

This method is used to assess the extent of atherosclerosis in murine models.

Materials:

-

Atherosclerosis-prone mice (e.g., ApoE-/- or Ldlr-/-)

-

Formalin or other fixatives

-

Oil Red O or Sudan IV stain

-

Microscope with a digital camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Tissue Harvest: Euthanize the mice and perfuse the vascular system with saline followed by a fixative.

-

Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

En Face Staining:

-

Clean the aorta of surrounding adipose and connective tissue.

-

Open the aorta longitudinally and pin it flat on a surface.

-

Stain the aorta with Oil Red O or Sudan IV to visualize lipid-rich atherosclerotic plaques.

-

Capture a digital image of the stained aorta.

-

-

Aortic Root Sectioning and Staining:

-

Embed the upper portion of the heart and aortic root in a cryo-embedding medium.

-

Prepare serial cryosections of the aortic root.

-

Stain the sections with Oil Red O and counterstain with hematoxylin.

-

Capture digital images of the stained sections.

-

-

Image Analysis:

-

Use image analysis software to quantify the total area of the aorta or aortic root and the area of the stained atherosclerotic lesions.

-

Express the lesion area as a percentage of the total area.

-

Visualizations

Experimental Workflow for In Vivo Evaluation of Pyripyropene A

Logical Relationship of Pyripyropene A's Effects

Conclusion

Pyripyropene A stands out as a highly selective and potent inhibitor of ACAT2, a key enzyme in intestinal cholesterol absorption and hepatic lipoprotein production. The quantitative data from both in vitro and in vivo studies robustly support its role in reducing hypercholesterolemia and attenuating the development of atherosclerosis in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Pyripyropene A and its derivatives. The high selectivity for ACAT2 minimizes the risk of off-target effects, making Pyripyropene A a promising lead compound for the development of novel therapies to combat cardiovascular disease. Further research, including clinical trials, will be crucial to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Penicillium griseofulvum F1959, high-production strain of pyripyropene a, specific inhibitor of acyl-CoA: cholesterol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACAT2 contributes cholesteryl esters to newly secreted VLDL, whereas LCAT adds cholesteryl ester to LDL in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyripyropene A derivatives, highly SOAT2-selective inhibitors, improve hypercholesterolemia and atherosclerosis in atherogenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyripyropene A: A Selective ACAT2 Inhibitor for the Management of Hypercholesterolemia and Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A (PPPA), a natural compound of fungal origin, has emerged as a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2), also known as Sterol O-acyltransferase 2 (SOAT2).[1][2] ACAT2 plays a pivotal role in the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver. By selectively targeting this isozyme, Pyripyropene A presents a promising therapeutic strategy for mitigating hypercholesterolemia and, consequently, the progression of atherosclerosis. This document provides a comprehensive overview of the mechanism, quantitative effects, and experimental validation of Pyripyropene A's therapeutic potential, drawing from key preclinical studies.

Core Mechanism of Action: Selective ACAT2 Inhibition

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is responsible for the esterification of cholesterol, a critical step for its storage and transport. Two isozymes, ACAT1 and ACAT2, exist with distinct tissue distributions and functions. ACAT1 is ubiquitous, whereas ACAT2 is primarily found in the enterocytes of the small intestine and hepatocytes of the liver.

Pyripyropene A demonstrates high selectivity for ACAT2, with a reported IC50 value of approximately 0.07 µM (70 nM).[3][4] Its inhibitory activity against ACAT1 is significantly lower, with an IC50 value greater than 80 µM, highlighting its specificity.[4] This selectivity is crucial, as non-selective ACAT inhibition has been associated with adverse effects in past clinical trials.

The therapeutic effect of PPPA is twofold:

-

In the Intestine: By inhibiting ACAT2 in enterocytes, PPPA blocks the esterification of absorbed dietary and biliary cholesterol, thereby preventing its packaging into chylomicrons and subsequent entry into circulation. This leads to a direct reduction in cholesterol absorption.[1][2][5]

-

In the Liver: PPPA inhibits hepatic ACAT2, which is responsible for esterifying cholesterol for packaging into very-low-density lipoproteins (VLDL).[1][2] This action reduces the secretion of atherogenic lipoproteins from the liver. A key indicator of this hepatic inhibition is the decreased ratio of cholesteryl oleate to cholesteryl linoleate in VLDL and LDL, as cholesteryl oleate is preferentially synthesized by ACAT2.[1][2]

Quantitative Data on Efficacy

Preclinical studies, primarily in murine models of hyperlipidemia and atherosclerosis, have quantified the beneficial effects of Pyripyropene A. The data consistently demonstrates a dose-dependent reduction in key markers of these conditions.

| Parameter | Animal Model | Dosage (oral) | Duration | Result | Reference |

| Cholesterol Absorption | C57BL/6 Mice | 10 - 100 mg/kg (single dose) | 48 hours | 30.5% to 55.8% inhibition | [1][2][5] |

| ApoE-/- Mice | 10 - 100 mg/kg (single dose) | 48 hours | 23.1% to 59.5% inhibition | [6] | |

| Ldlr-/- Mice | 10 - 100 mg/kg (single dose) | 48 hours | 21.3% to 53.3% inhibition | [6] | |

| Plasma Cholesterol | ApoE-/- Mice | 25 - 50 mg/kg/day | 12 weeks | 23.0% to 30.9% reduction | [6] |

| Atherosclerotic Lesions (Aorta) | ApoE-/- Mice | 10 - 50 mg/kg/day | 12 weeks | 26.2% to 46.5% reduction in lesion area | [1][7][8] |

| Ldlr-/- Mice | 50 mg/kg/day | 12 weeks | 37.6% reduction in lesion area | [7][8] | |

| Atherosclerotic Lesions (Heart) | ApoE-/- Mice | 10 - 50 mg/kg/day | 12 weeks | 18.9% to 37.6% reduction in lesion area | [1][2][6] |

| Ldlr-/- Mice | 50 mg/kg/day | 12 weeks | 51.4% reduction in lesion area | [7][8] | |

| Hepatic Cholesteryl Ester | ApoE-/- Mice | 25 - 50 mg/kg/day | 12 weeks | Significant reduction (9.64 to ~2.3 µg/mg) | [5] |

| Plasma VLDL & LDL | ApoE-/- Mice | 10 - 50 mg/kg/day | 12 weeks | Dose-dependent reduction | [1][2][3] |

| PRD125 (PPPA Derivative) | ApoE-/- Mice | 1 mg/kg/day | 12 weeks | 57.9% reduction in total plasma cholesterol | [9][10] |

| ApoE-/- Mice | 1 mg/kg/day | 12 weeks | 62.2% reduction in aortic lesion area | [9][10] |

Experimental Protocols

The in vivo efficacy of Pyripyropene A was primarily established using well-characterized murine models of atherosclerosis.

Animal Models and Diet

-

Apolipoprotein E-knockout (ApoE-/-) and LDL receptor-knockout (Ldlr-/-) mice: These are standard models that spontaneously develop hypercholesterolemia and atherosclerotic plaques, a process that is accelerated by a high-fat, high-cholesterol diet.[6][9]

-

Diet: Mice were typically fed a "Western-type" or atherogenic diet, often containing 21% fat and 0.15-0.2% cholesterol, for the duration of the study (e.g., 12 weeks) to induce robust plaque development.[6][9]

Drug Administration

-

Route: Pyripyropene A was administered orally (p.o.), for example, via gavage.[1][2][3]

-

Dosage and Duration: For chronic studies, daily doses ranging from 10 to 50 mg/kg were administered for 12 weeks.[1][2] For cholesterol absorption studies, single doses from 10 to 100 mg/kg were used.[1][2]

Key Experimental Procedures

-

Cholesterol Absorption Assay (Fecal Dual-Isotope Method):

-

Mice are administered PPPA orally.[6]

-

After a set time (e.g., 30 minutes), a gavage of [14C]-cholesterol is given.[6]

-

Feces are collected over 48 hours, and the radioactivity is measured.[6]

-

The percentage of cholesterol absorbed is calculated by subtracting the recovered fecal radioactivity from 100%.[6]

-

-

Lipid Profile Analysis:

-

Atherosclerotic Lesion Quantification:

-

At the end of the treatment period, mice are euthanized.

-

The aorta is dissected en face, stained with Oil Red O (which stains neutral lipids), and the total plaque area is quantified using imaging software.

-

The heart and aortic root (aortic sinus) are sectioned and stained to measure the cross-sectional lesion area.[6]

-

Logical Framework of Therapeutic Effect

The anti-hypercholesterolemic and anti-atherosclerotic effects of Pyripyropene A follow a clear, interconnected pathway. The primary action of selective ACAT2 inhibition initiates a cascade of downstream effects that ultimately result in reduced atherosclerotic plaque burden.

Conclusion and Future Outlook

Pyripyropene A has been robustly demonstrated in preclinical models to attenuate hypercholesterolemia and atherosclerosis through the selective inhibition of ACAT2.[1][2] Its dual action in both the intestine and the liver effectively reduces the influx and production of atherogenic lipoproteins.[1][2] The quantitative data shows significant, dose-dependent reductions in plaque formation in multiple atherogenic mouse models.[1][6] Furthermore, the development of more potent derivatives, such as PRD125, suggests that the therapeutic potential of this compound class can be further enhanced.[9][10] These findings position ACAT2-selective inhibitors like Pyripyropene A as a promising class of "post-statin" agents for managing cardiovascular disease, warranting further investigation and development for clinical applications.[9]

References

- 1. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. New pyripyropene A derivatives, highly SOAT2-selective inhibitors, improve hypercholesterolemia and atherosclerosis in atherogenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pyripyropene A: A Technical Guide to its Aphicidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyripyropene A (PP-A) is a natural product derived from microbial secondary metabolites, notably from the fungus Aspergillus fumigatus. Initially investigated for its ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), PP-A has demonstrated potent and selective insecticidal activity against several economically important agricultural pests, particularly aphids.[1][2] This technical guide provides a comprehensive overview of the insecticidal properties of Pyripyropene A, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of V-ATPase

The primary insecticidal mechanism of Pyripyropene A is the inhibition of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are essential proton pumps that play a critical role in maintaining the pH homeostasis of various intracellular organelles and across the plasma membranes of specialized cells in insects.[3][4]

In insects, V-ATPase is highly active in the Malpighian tubules, the primary excretory and osmoregulatory organs. The proton gradient generated by V-ATPase energizes secondary active transport processes crucial for ion and water balance.

By inhibiting V-ATPase, Pyripyropene A disrupts these vital physiological functions, leading to a cascade of detrimental effects:

-

Disruption of Ion Homeostasis: The inhibition of the proton pump leads to a failure in the transport of ions such as K+ and Na+.

-

Impaired Excretion: The function of the Malpighian tubules is compromised, leading to a buildup of toxic metabolic waste.

-

Physiological Paralysis: The disruption of ion balance affects nerve and muscle function, leading to paralysis and cessation of feeding.

-

Mortality: Ultimately, the combination of these effects results in the death of the aphid.

The derivative of Pyripyropene A, afidopyropen, has been shown to have a different mode of action, targeting the Transient Receptor Potential Vanilloid (TRPV) channels in chordotonal organs, which are involved in sensing external stimuli and gravity.[5] This guide, however, focuses on the V-ATPase inhibitory action of the parent compound, Pyripyropene A.

Figure 1: Mechanism of Pyripyropene A action on aphid V-ATPase.

Quantitative Data on Insecticidal Activity

Pyripyropene A exhibits high insecticidal activity against various species of aphids and other sucking pests.[1][2] The following tables summarize the available quantitative data.

Table 1: Insecticidal Spectrum of Pyripyropene A

| Pest Species | Order | Family | Target Stage | LC50 (mg/L) |

| Green peach aphid (Myzus persicae) | Hemiptera | Aphididae | 1st Instar | 0.98 |

| Cotton aphid (Aphis gossypii) | Hemiptera | Aphididae | 1st Instar | 0.30 |

| Comstock mealybug (Pseudococcus comstocki) | Hemiptera | Pseudococcidae | 1st Instar | 6.4 |

| Greenhouse whitefly (Trialeurodes vaporariorum) | Hemiptera | Aleyrodidae | Adult | 2.5 |

| Sweetpotato whitefly (Bemisia tabaci) | Hemiptera | Aleyrodidae | Adult | 1.8 |

| Rice leaf bug (Trigonotylus caelestialium) | Hemiptera | Miridae | 2nd Instar | >100 |

| Brown planthopper (Nilaparvata lugens) | Hemiptera | Delphacidae | 2nd Instar | >100 |

| Green rice leafhopper (Nephotettix cincticeps) | Hemiptera | Cicadellidae | 2nd Instar | >100 |

| Diamondback moth (Plutella xylostella) | Lepidoptera | Plutellidae | 2nd Instar | >100 |

| Two-spotted spider mite (Tetranychus urticae) | Acari | Tetranychidae | Adult | >500 |

Data sourced from:[1]

Table 2: Efficacy of Pyripyropene A Against Different Growth Stages of Myzus persicae

| Growth Stage | LC50 (mg/L) |

| 1st Instar | 0.98 |

| 2nd Instar | 1.5 |

| 3rd Instar | 2.5 |

| Adult | 1.3 |

Data interpretation from:[1]

Table 3: Efficacy of Pyripyropene A Against an Organophosphate-Resistant Strain of Myzus persicae

| Compound | Strain | LC50 (mg/L) | Resistance Ratio (R/S) |

| Pyripyropene A | Susceptible (S) | 0.98 | <1.0 |

| Resistant (R) | 0.92 | ||

| Fenitrothion | Susceptible (S) | 8.5 | 16 |

| Resistant (R) | 130 |

Data sourced from:[1]

Experimental Protocols

The evaluation of the insecticidal properties of Pyripyropene A involves standardized bioassays.

Aphid Rearing

-

Host Plants: Aphid colonies, such as Myzus persicae and Aphis gossypii, are typically maintained on young cabbage or cucumber plants, respectively.

-

Environmental Conditions: The colonies are kept in a controlled environment, usually at 20-25°C with a 16-hour light and 8-hour dark photoperiod.

-

Synchronization: For age-specific assays, adult aphids are placed on new host plants for a limited time (e.g., 24 hours) to lay nymphs. The adults are then removed, leaving a synchronized cohort of first-instar nymphs.

Insecticidal Bioassays

A common method for evaluating the efficacy of insecticides against aphids is the leaf-dip bioassay.[6]

-

Preparation of Test Solutions: Pyripyropene A is dissolved in a suitable solvent, such as acetone, and then diluted with water containing a surfactant (e.g., Tween 20) to create a series of concentrations.

-

Leaf Disc Preparation: Leaf discs are cut from the host plant.

-

Application: The leaf discs are dipped into the test solutions for a set period (e.g., 30 seconds) and then allowed to air dry. Control discs are dipped in the solvent-surfactant solution without the insecticide.

-

Infestation: The treated leaf discs are placed on an agar bed in a petri dish, and a specific number of aphids (e.g., 10-20) are transferred onto each disc.

-

Incubation and Assessment: The petri dishes are incubated under the same conditions as the rearing colonies. Mortality is assessed after a specific time, typically 24 to 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Figure 2: General experimental workflow for an aphid leaf-dip bioassay.

Structure-Activity Relationship (SAR)

The chemical structure of Pyripyropene A is a key determinant of its insecticidal activity. Studies on various analogs have revealed important structural features.

-

Pyridyl and α-Pyrone Rings: The 3-pyridyl and α-pyrone moieties are crucial for insecticidal activity. Conversion of these rings to other structures significantly reduces efficacy.[7]

-

Acyl Groups: The acyl groups at the C-1, C-7, and C-11 positions are important for activity. Modification of these groups can alter the potency and spectrum of the compound. For instance, the development of afidopyropen involved the substitution of cyclopropanecarbonyloxy groups at the C-1 and C-11 positions, which resulted in high insecticidal activity.[8]

-

C-13 Position: Modifications at the C-13 position can also influence the biological activity of Pyripyropene A analogs.[7]

Figure 3: Logical relationships in the Structure-Activity of Pyripyropene A.

Resistance and Selectivity

An important characteristic of Pyripyropene A is its efficacy against aphid populations that have developed resistance to other classes of insecticides, such as organophosphates.[1] This suggests a low risk of cross-resistance, making it a valuable tool for resistance management programs.

Furthermore, Pyripyropene A exhibits a favorable selectivity profile. It has low toxicity to beneficial insects, such as the parasitoid wasp Aphidius colemani, and aquatic organisms like Oryzias latipes (Japanese rice fish) and Daphnia magna (water flea).[1]

Conclusion

Pyripyropene A is a potent and selective aphicide with a novel mode of action targeting the insect V-ATPase. Its efficacy against resistant aphid strains and its favorable safety profile for non-target organisms make it a promising lead compound for the development of new and sustainable crop protection agents. The successful commercialization of its derivative, afidopyropen, further underscores the potential of the pyripyropene chemical class in modern agriculture. Further research into the specific binding site on the V-ATPase and the mechanisms of potential resistance will be valuable for the long-term utility of this class of insecticides.

References

- 1. Insecticidal properties of pyripyropene A, a microbial secondary metabolite, against agricultural pests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insecticidal properties of pyripyropene A, a microbial secondary metabolite, against agricultural pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. INSECT MALPIGHIAN TUBULES: V-ATPase ACTION IN ION AND FLUID TRANSPORT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research and development of an insecticide, afidopyropen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis of pyripyropene derivatives and their pest-control efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and insecticidal efficacy of pyripyropene derivatives. Part II-Invention of afidopyropen - PubMed [pubmed.ncbi.nlm.nih.gov]

Fungal Secondary Metabolites: A Promising Frontier for Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents to combat hypercholesterolemia and atherosclerosis has led researchers to explore the vast and diverse chemical space of fungal secondary metabolites. Among the promising targets in this area is Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. Fungi have proven to be a rich source of potent and selective ACAT inhibitors, offering unique scaffolds for the development of new drugs. This technical guide provides an in-depth overview of fungal secondary metabolites with ACAT inhibitory activity, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

The Role of ACAT in Cholesterol Homeostasis and Disease

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol within cells.[1] In mammals, two isozymes of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2][3]

-

ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys.[1] In macrophages within atherosclerotic lesions, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells, a hallmark of atherosclerosis.[4]

-

ACAT2 is primarily found in the liver and intestine, where it plays a crucial role in the absorption of dietary cholesterol and the assembly of lipoproteins.[1]

The distinct roles of these isozymes make selective inhibition a key strategy in drug development. Inhibition of ACAT2 is considered a promising approach for lowering plasma cholesterol levels, while targeting ACAT1 in macrophages could potentially reduce the progression of atherosclerosis.[5] However, complete inhibition of ACAT1 has been shown to have some controversial effects, highlighting the need for carefully designed therapeutic strategies.[6][7]

Fungal Metabolites as a Source of ACAT Inhibitors

A variety of fungal secondary metabolites have been identified as potent inhibitors of ACAT. These compounds, originating from diverse fungal genera such as Aspergillus and Penicillium, exhibit a range of chemical structures and inhibitory activities.

Quantitative Data on Fungal ACAT Inhibitors

The following table summarizes the quantitative data for several well-characterized fungal secondary metabolites with ACAT inhibitory activity. The half-maximal inhibitory concentration (IC50) values against ACAT1 and ACAT2 are provided where available, highlighting the potential for selective inhibition.

| Compound | Producing Organism | IC50 (ACAT1) | IC50 (ACAT2) | Reference(s) |

| Pyripyropene A | Aspergillus fumigatus, Penicillium griseofulvum | >20-100 µM | 70 nM - 0.198 µM | [8][9][10] |

| Pyripyropene B | Aspergillus fumigatus | 117 nM (rat liver microsomes) | - | [8] |

| Pyripyropene C | Aspergillus fumigatus | 53 nM (rat liver microsomes) | - | [8] |

| Pyripyropene D | Aspergillus fumigatus | 268 nM (rat liver microsomes) | - | [8] |

| Purpactin A | Penicillium purpurogenum | 121-126 µM (rat liver microsomes) | - | [11] |

| Purpactin B | Penicillium purpurogenum | 121-126 µM (rat liver microsomes) | - | [11] |

| Purpactin C | Penicillium purpurogenum | 121-126 µM (rat liver microsomes) | - | [11] |

| Aurasperone A | Aspergillus sp. | - | - | [12] |

| Aurasperone D | Aspergillus sp. | - | - | [12] |

| Averufanin | Aspergillus sp. | - | - | [12] |

| Flavasperone | Aspergillus sp. | Selective for ACAT2 | - | [12] |

| Sterigmatocystin | Aspergillus sp. | Selective for ACAT2 | - | [12] |

| GERI-BP002-A | Aspergillus fumigatus | 50 µM (rat liver microsomes) | - | [13] |

| Beauveriolides | Beauveria sp. | Selective for ACAT1 in cell-based assays | Inhibited both in enzyme assays | [14] |

Note: IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration). Data from different sources should be compared with caution.

Key Experimental Protocols

The identification and characterization of ACAT inhibitors from fungal sources rely on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used in this field.

Microsomal ACAT Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the ACAT enzyme present in microsomal fractions isolated from tissues like the liver.

1. Preparation of Microsomes:

-

Homogenize fresh or frozen liver tissue (e.g., from rat) in a cold buffer solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.2).[15]

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-